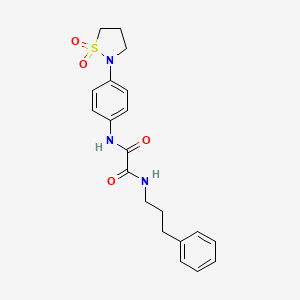![molecular formula C17H22N2O2 B2585394 N-[3-[2-(2-Methylphenyl)pyrrolidin-1-yl]-3-oxopropyl]prop-2-enamide CAS No. 2198561-26-9](/img/structure/B2585394.png)
N-[3-[2-(2-Methylphenyl)pyrrolidin-1-yl]-3-oxopropyl]prop-2-enamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[3-[2-(2-Methylphenyl)pyrrolidin-1-yl]-3-oxopropyl]prop-2-enamide is a synthetic organic compound characterized by a complex structure that includes a pyrrolidine ring, a methylphenyl group, and a prop-2-enamide moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-[2-(2-Methylphenyl)pyrrolidin-1-yl]-3-oxopropyl]prop-2-enamide typically involves multiple steps:
-
Formation of the Pyrrolidine Ring: : The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors. One common method involves the reaction of 2-methylphenylamine with a suitable diketone under acidic conditions to form the pyrrolidine ring.
-
Attachment of the Methylphenyl Group: : The 2-methylphenyl group is introduced via a Friedel-Crafts alkylation reaction, where the pyrrolidine ring is alkylated using 2-methylbenzyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
-
Formation of the Prop-2-enamide Moiety: : The final step involves the acylation of the pyrrolidine derivative with acryloyl chloride in the presence of a base like triethylamine to form the prop-2-enamide moiety.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and product isolation would enhance efficiency and scalability.
化学反应分析
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the methylphenyl group, leading to the formation of corresponding ketones or carboxylic acids.
-
Reduction: : Reduction reactions can target the carbonyl group in the prop-2-enamide moiety, converting it to an alcohol.
-
Substitution: : The compound can participate in nucleophilic substitution reactions, especially at the pyrrolidine ring, where halogenated reagents can replace hydrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Halogenated reagents like bromine (Br₂) or iodine (I₂) in the presence of a base can facilitate substitution reactions.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
科学研究应用
Chemistry
In chemistry, N-[3-[2-(2-Methylphenyl)pyrrolidin-1-yl]-3-oxopropyl]prop-2-enamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, this compound is investigated for its potential as a pharmacological agent. Its interactions with various biological targets can provide insights into new therapeutic approaches for diseases.
Medicine
In medicine, the compound is studied for its potential therapeutic effects. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of neurological disorders and cancers.
Industry
In the industrial sector, the compound’s properties are explored for applications in materials science, such as the development of new polymers or as a precursor for advanced materials with specific functionalities.
作用机制
The mechanism of action of N-[3-[2-(2-Methylphenyl)pyrrolidin-1-yl]-3-oxopropyl]prop-2-enamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to active sites, modulating the activity of these targets and influencing biological pathways. For example, it may inhibit enzyme activity by occupying the active site or alter receptor function by binding to receptor sites.
相似化合物的比较
Similar Compounds
- N-[3-[2-(2-Methylphenyl)pyrrolidin-1-yl]-3-oxopropyl]acetamide
- N-[3-[2-(2-Methylphenyl)pyrrolidin-1-yl]-3-oxopropyl]butanamide
Uniqueness
Compared to similar compounds, N-[3-[2-(2-Methylphenyl)pyrrolidin-1-yl]-3-oxopropyl]prop-2-enamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its prop-2-enamide moiety, in particular, provides unique reactivity and interaction potential with biological targets, setting it apart from other derivatives.
属性
IUPAC Name |
N-[3-[2-(2-methylphenyl)pyrrolidin-1-yl]-3-oxopropyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O2/c1-3-16(20)18-11-10-17(21)19-12-6-9-15(19)14-8-5-4-7-13(14)2/h3-5,7-8,15H,1,6,9-12H2,2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKFUOJHKCVAFAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2CCCN2C(=O)CCNC(=O)C=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2,5-Dimethyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B2585313.png)
![5-[1-(2-fluoroethyl)-1H-pyrazol-3-yl]-1,3,4-thiadiazol-2-amine](/img/structure/B2585314.png)

![N-(4-acetylphenyl)-2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2585318.png)
![4-(4-Methoxyphenyl)[1,3]benzodioxolo[5,6-c][2,7]naphthyridine](/img/structure/B2585320.png)
![5-Methyl-1-[2-oxo-2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]ethyl]pyrazolidin-3-one](/img/structure/B2585323.png)
![(Z)-N'-(3-(benzo[d][1,3]dioxol-5-yl)acryloyl)-1-(4-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carbohydrazide](/img/structure/B2585326.png)
![1-(indolin-1-yl)-2-((7-(4-methoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)ethanone](/img/structure/B2585327.png)




